

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorofuran

Cat. No.: B3190982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorofuran**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. This guide includes data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **3-Chlorofuran**. The ^1H NMR and IR data are predicted based on the analysis of furan and its substituted derivatives, while the ^{13}C NMR and Mass Spectrometry data are based on available experimental information.

Table 1: Predicted ^1H NMR Spectroscopic Data of **3-Chlorofuran**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	~7.3 - 7.5	Doublet of Doublets	$J(H_2, H_4) \approx 0.8$ Hz, $J(H_2, H_5) \approx 1.5$ Hz
H-4	~6.3 - 6.5	Doublet of Doublets	$J(H_4, H_2) \approx 0.8$ Hz, $J(H_4, H_5) \approx 3.3$ Hz
H-5	~7.4 - 7.6	Doublet of Doublets	$J(H_5, H_2) \approx 1.5$ Hz, $J(H_5, H_4) \approx 3.3$ Hz

Solvent: $CDCl_3$,
Reference: TMS (0.00
ppm). Predictions are
based on typical
values for substituted
furans.[\[1\]](#)

Table 2: Experimental ^{13}C NMR Spectroscopic Data of 3-Chlorofuran

Carbon	Chemical Shift (δ , ppm)
C-2	140.2
C-3	118.9
C-4	109.8
C-5	143.8

Solvent: Acetone-d6. Data obtained from SpectraBase.[\[2\]](#)

Table 3: Predicted Infrared (IR) Spectroscopic Data of 3-Chlorofuran

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3120 - 3150	Medium	=C-H Stretch
~1610 - 1630	Medium	C=C Stretch (furan ring)
~1500 - 1520	Medium	C=C Stretch (furan ring)
~1050 - 1250	Strong	C-O-C Stretch
~870 - 890	Strong	C-H Out-of-plane Bending
~740 - 780	Strong	C-Cl Stretch

Predictions are based on characteristic absorption frequencies for halogenated furan derivatives.

Table 4: Experimental Mass Spectrometry (MS) Data of **3-Chlorofuran**

m/z	Relative Intensity	Assignment
102	100	[M] ⁺ (³⁵ Cl isotope)
104	32	[M] ⁺ (³⁷ Cl isotope)
73	Moderate	[M-CHO] ⁺
67	Moderate	[M-Cl] ⁺
38	High	[C ₃ H ₂] ⁺

Data obtained from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

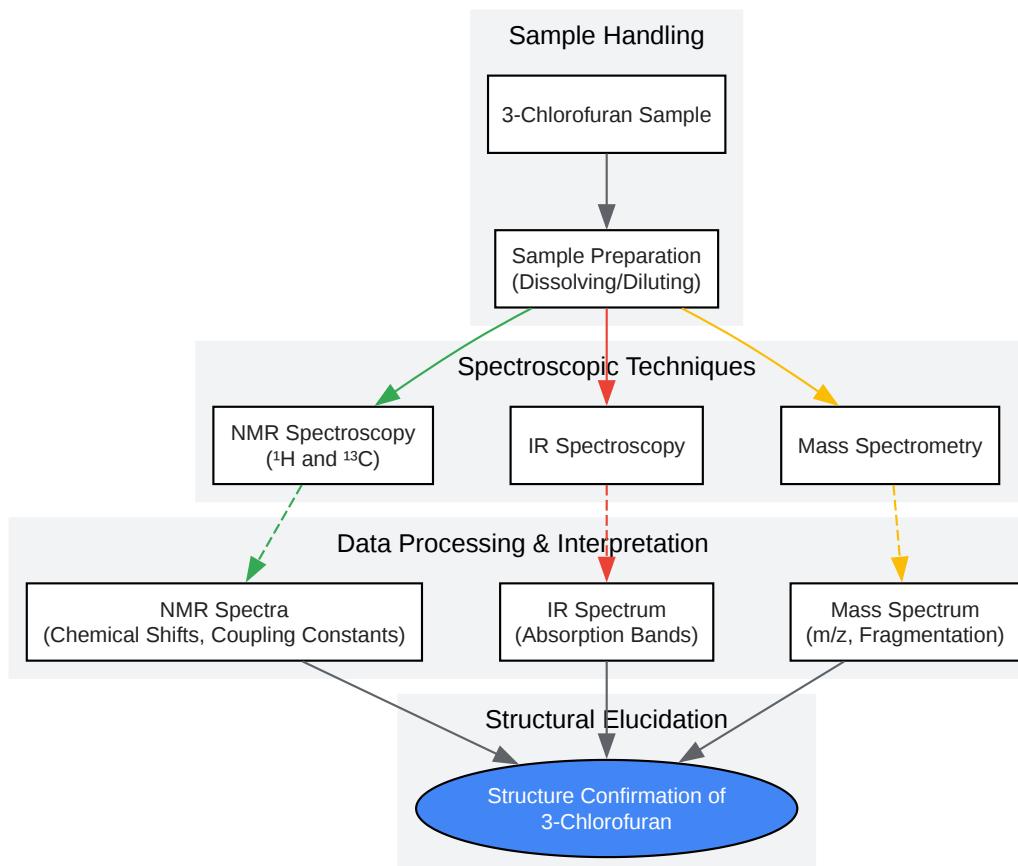
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Chlorofuran** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
- Data Acquisition:
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans is necessary.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated against the TMS reference.

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-Chlorofuran** is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., carbon tetrachloride, CCl_4) and placing it in a liquid cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .

- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **3-Chlorofuran**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.
- Data Acquisition: The sample is vaporized and separated by the gas chromatography column before entering the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Chlorofuran**.

Workflow for Spectroscopic Analysis of 3-Chlorofuran

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **3-Chlorofuran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlorofuran-2(5H)-one | C4H3ClO2 | CID 3015528 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Furan, 3-chloro- | C4H3ClO | CID 3016547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3190982#spectroscopic-data-of-3-chlorofuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com